2-Bromo-5-fluoromandelic acid
CAS No.:
Cat. No.: VC18237502
Molecular Formula: C8H6BrFO3
Molecular Weight: 249.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrFO3 |
|---|---|
| Molecular Weight | 249.03 g/mol |
| IUPAC Name | 2-(2-bromo-5-fluorophenyl)-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C8H6BrFO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
| Standard InChI Key | KRWKUNXOIGDVEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(C(=O)O)O)Br |
Introduction
Structural and Chemical Properties of 2-Bromo-5-fluoromandelic Acid
Molecular Architecture and Electronic Effects
The molecular structure of 2-bromo-5-fluoromandelic acid integrates a hydroxyl group (-OH) at the benzylic position, a carboxylic acid (-COOH) moiety, and halogen atoms (bromine at C2, fluorine at C5) on the benzene ring. The electron-withdrawing nature of bromine and fluorine substituents significantly influences the compound’s acidity and hydrogen-bonding capacity. For instance, halogenated mandelic acids exhibit pKa values ranging from 2.8 to 3.5 due to the inductive effects of halogens, which stabilize the deprotonated carboxylate form . The ortho-bromo substituent likely introduces steric hindrance, potentially altering crystallization dynamics compared to para-substituted analogs like 4-fluoromandelic acid .
Physicochemical Characteristics
While direct measurements for 2-bromo-5-fluoromandelic acid are unavailable, extrapolations from structurally similar compounds suggest moderate water solubility (≈10–50 mg/mL) and elevated melting points (150–200°C) due to intermolecular hydrogen bonding . The fluorine atom’s small atomic radius minimizes steric disruption, whereas the bulky bromine at C2 may reduce solubility in nonpolar solvents. Differential scanning calorimetry (DSC) of analogous halogenated mandelic acids reveals distinct endothermic peaks corresponding to co-crystal decomposition, a property critical for enantiomer separation .
Synthesis and Enantioselective Resolution
Synthetic Routes
The synthesis of 2-bromo-5-fluoromandelic acid likely involves sequential halogenation of mandelic acid derivatives. A plausible pathway begins with regioselective bromination at C2 using bromine (Br₂) in acetic acid, followed by electrophilic fluorination at C5 employing Selectfluor™ or xenon difluoride (XeF₂) . Post-halogenation, purification via recrystallization or chromatography yields the racemic mixture. Industrial-scale production may employ continuous flow reactors to enhance yield and minimize byproducts, as demonstrated in the synthesis of 4-bromomandelic acid .
Co-Crystallization for Enantiomer Separation
Levetiracetam (LEV), a pyrrolidine acetamide derivative, has proven effective in resolving halogenated mandelic acids via enantioselective co-crystallization . For example, LEV preferentially co-crystallizes with the S-enantiomer of 2-chloromandelic acid (2-ClMA), achieving 78% optical purity in the solid phase . By analogy, 2-bromo-5-fluoromandelic acid may form diastereomeric co-crystals with LEV, though the stereochemical outcome depends on halogen positioning. Notably, 4-fluoromandelic acid exhibits inverse selectivity, with LEV co-crystallizing the R-enantiomer , underscoring the profound impact of substituent geometry on resolution efficiency.
Table 1: Comparative Resolution Efficiency of Halogenated Mandelic Acids with LEV
Industrial and Pharmaceutical Applications
Chiral Resolution and Pharmaceutical Intermediates
Halogenated mandelic acids serve as resolving agents for racemic mixtures and precursors to bioactive molecules. For instance, (S)-3-chloromandelic acid is a key intermediate in synthesizing clopidogrel, an antiplatelet drug . The bromine and fluorine substituents in 2-bromo-5-fluoromandelic acid could enhance binding affinity in target proteins, making it valuable for developing kinase inhibitors or antimicrobial agents.
Material Science and Catalysis
The strong hydrogen-bonding network of halogenated mandelic acids facilitates their use in designing metal-organic frameworks (MOFs). These materials exploit the carboxylic acid group for coordinating metal ions like Zn²⁺ or Cu²⁺, as seen in LEV co-crystals with 4-bromomandelic acid . Such frameworks have applications in gas storage and heterogeneous catalysis.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and methanol-water mobile phase (1:9 v/v) effectively separates enantiomers of halogenated mandelic acids . Detection at 254 nm provides sensitivity for quantifying optical purity.
Spectroscopic Methods
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Infrared (IR) Spectroscopy: Carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) confirm functional groups.
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Solid-State NMR: ¹³C NMR resolves co-crystal structures by distinguishing LEV and mandelic acid carbons .
Challenges and Future Directions
The absence of direct experimental data on 2-bromo-5-fluoromandelic acid necessitates targeted studies to elucidate its resolution kinetics, toxicity, and catalytic potential. Advances in computational modeling could predict co-crystal configurations, streamlining enantiomer separation. Furthermore, green chemistry approaches—such as solvent-free mechanochemical synthesis—may enhance the sustainability of large-scale production.
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